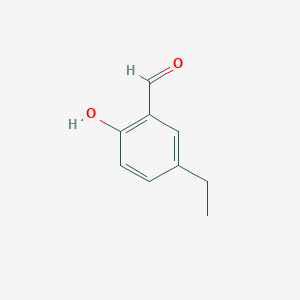

5-Ethyl-2-hydroxybenzaldehyde

Description

Contextual Significance of 5-Ethyl-2-hydroxybenzaldehyde within Aromatic Aldehyde Chemistry

This compound, a substituted aromatic aldehyde, holds a significant position in the landscape of organic chemistry. nih.gov Aromatic aldehydes, characterized by a formyl group attached to an aromatic ring, are a cornerstone of both industrial and academic research. nih.govbeilstein-journals.org The reactivity of the aldehyde group, coupled with the electronic effects of substituents on the aromatic ring, makes these compounds versatile building blocks for a wide array of more complex molecules. acs.org

The presence of a hydroxyl group ortho to the aldehyde, as seen in this compound, classifies it as a salicylaldehyde derivative. wikipedia.org This particular arrangement facilitates intramolecular hydrogen bonding, which influences the compound's physical and chemical properties. The ethyl group at the 5-position further modifies its electronic and steric characteristics, distinguishing it from other salicylaldehydes. These structural features make this compound a valuable intermediate in the synthesis of specialized chemical entities. evitachem.comgoogle.com

The table below outlines the key properties of this compound. molport.comchemicalbook.com

| Property | Value |

| Molecular Formula | C9H10O2 |

| Molecular Weight | 150.17 g/mol |

| CAS Number | 52411-35-5 |

| Appearance | Varies (often a yellow solid) |

| Synonyms | 5-Ethylsalicylaldehyde, 2-Hydroxy-5-ethylbenzaldehyde |

Historical Perspectives on Salicylaldehyde Derivatives in Organic Synthesis

The study of salicylaldehyde and its derivatives has a rich history in organic synthesis. Salicylaldehyde itself is a naturally occurring compound found in some plants and insects. wikipedia.org Its synthetic utility was recognized early on, with its preparation from phenol being a classic named reaction in organic chemistry, the Reimer-Tiemann reaction. wikipedia.org

Over the years, chemists have developed numerous synthetic methods for salicylaldehydes and have extensively explored their reactivity. google.com They are key precursors in the synthesis of a variety of compounds, including:

Coumarins: These are prepared through the Perkin synthesis, which involves the condensation of a salicylaldehyde with an acetic anhydride. wikipedia.org

Schiff Bases: The reaction of salicylaldehydes with primary amines yields Schiff bases, which are important ligands in coordination chemistry. nih.gov

Benzofurans: These heterocyclic compounds can be synthesized from salicylaldehydes via reactions like the Rap-Stoermer condensation. wikipedia.org

The derivatization of the salicylaldehyde core, such as with the introduction of an ethyl group to form this compound, represents a logical progression in the field. This allows for the fine-tuning of the molecule's properties to suit specific research and application needs.

Current Research Landscape and Emerging Trends for this compound

Current research involving this compound is diverse, reflecting its versatility as a synthetic intermediate. A significant area of interest is its use in the synthesis of novel Schiff base ligands and their corresponding metal complexes. These complexes are being investigated for their potential applications in catalysis and materials science.

Another emerging trend is the use of this compound in the development of chemosensors. The strategic placement of the hydroxyl and aldehyde groups allows for the design of molecules that can selectively bind to specific ions or molecules, leading to a detectable signal. For instance, derivatives of salicylaldehyde have been shown to act as colorimetric sensors for anions like fluoride and cyanide. cdnsciencepub.com

Furthermore, the incorporation of the 5-ethyl-2-hydroxybenzoyl moiety into larger, more complex molecular architectures is an active area of research. This includes its use in the synthesis of macrocycles and other supramolecular structures. The unique electronic and steric properties imparted by the ethyl and hydroxyl groups can influence the self-assembly and host-guest properties of these larger molecules.

Recent studies have also explored the biological activities of compounds derived from substituted salicylaldehydes. While this article does not delve into specific therapeutic applications, the synthesis of new derivatives for biological screening remains a prominent research direction. For example, some salicylaldehyde derivatives have been investigated for their potential antimicrobial properties.

The table below summarizes some recent research applications of salicylaldehyde derivatives, which provides context for the potential research avenues for this compound.

| Research Area | Application of Salicylaldehyde Derivatives |

| Coordination Chemistry | Synthesis of Schiff base ligands for metal complexes. evitachem.com |

| Materials Science | Precursors for fluorescent materials and liquid crystals. nih.gov |

| Sensor Technology | Development of colorimetric chemosensors for ion detection. cdnsciencepub.com |

| Organic Synthesis | Building blocks for complex heterocyclic compounds. researchgate.net |

Propriétés

IUPAC Name |

5-ethyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-3-4-9(11)8(5-7)6-10/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTCLZHMZASDDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423939 | |

| Record name | 5-ethyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52411-35-5 | |

| Record name | 5-Ethyl-2-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52411-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-ethyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Catalytic Applications of 5-ethyl-2-hydroxybenzaldehyde Derivatives and Their Metal Complexes

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This allows for high activity and selectivity under mild reaction conditions due to the well-defined nature of the active catalytic species. Metal complexes incorporating ligands derived from 5-ethyl-2-hydroxybenzaldehyde have proven to be effective in this domain.

Ruthenium(II) complexes featuring Schiff base ligands derived from this compound are effective catalysts for transfer hydrogenation reactions. eurjchem.comarabjchem.org This process, which involves the transfer of hydrogen from a donor molecule (like 2-propanol) to a substrate (such as a ketone), is a crucial method for the synthesis of alcohols. arabjchem.org

For instance, a Ruthenium(II) complex, [Ru(η6-p-cymene)(L)Cl2], where L is a Schiff base ligand derived from (E)-5-((4-ethylphenyl)diazenyl)-2-hydroxybenzaldehyde, demonstrates notable catalytic performance in the transfer hydrogenation of various ketones to their corresponding alcohols. researchgate.netresearchgate.net The reactions are typically conducted in 2-propanol, which serves as both the solvent and the hydrogen source, in the presence of a base like NaOH. eurjchem.comresearchgate.net The coordination of the ligand to the Ruthenium(II) ion occurs through the phenolic oxygen and the nitrogen atom of the azomethine group. researchgate.net The resulting complex often adopts a distorted piano-stool geometry. researchgate.netresearchgate.net

The catalytic efficiency of these complexes is highlighted by their ability to achieve high conversion rates. For example, the complex derived from (E)-5-((4-ethylphenyl)diazenyl)-2-hydroxybenzaldehyde shows high conversion for the reduction of 2-hexanone to 2-hexanol. researchgate.net The presence of the azo group in the ligand structure has been observed to significantly enhance the catalytic activity compared to analogous complexes without this feature. researchgate.net

Performance of a Ruthenium(II) Complex in Transfer Hydrogenation of Ketones researchgate.net

| Substrate | Product | Conversion (%) | Reaction Time (h) |

|---|---|---|---|

| Cyclohexanone | Cyclohexanol | 98 | 6 |

| 2-Hexanone | 2-Hexanol | 97 | 6 |

| Acetophenone | 1-Phenylethanol | 94 | 24 |

| 4-Methylacetophenone | 1-(p-Tolyl)ethanol | 95 | 24 |

Palladium complexes containing Schiff base ligands derived from substituted 2-hydroxybenzaldehydes are active catalysts for carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. researchgate.netresearchgate.net This reaction is a powerful tool for the synthesis of biaryls, which are common structures in pharmaceuticals and advanced materials. dntb.gov.ua

Palladium(II) complexes of azo-azomethine ligands, which can be synthesized from precursors like (E)-5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde and various aniline derivatives, have been successfully employed as catalysts for the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid in aqueous media. researchgate.net The chelation of the ligand to the palladium ion through the nitrogen and oxygen atoms is crucial for the catalytic activity. researchgate.net

While direct studies on this compound-based palladium catalysts are not extensively detailed in the provided context, the catalytic activity of structurally similar complexes provides strong evidence for their potential. researchgate.netmdpi.com For example, palladium complexes with Schiff base ligands derived from 2-hydroxybenzaldehyde demonstrate good catalytic activity in Suzuki-Miyaura reactions. researchgate.net The optimization of reaction parameters such as the base, solvent, and temperature is key to achieving high yields. researchgate.netacademie-sciences.fr Research has shown that these types of palladium complexes can effectively catalyze the coupling of various aryl halides with phenylboronic acid, yielding the corresponding biaryl products in high yields under mild conditions. researchgate.net

Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid Catalyzed by a Pd(II)-Azo-Azomethine Complex researchgate.net

| Aryl Bromide | Yield (%) |

|---|---|

| 4-Bromoanisole | 98 |

| 4-Bromotoluene | 96 |

| Bromobenzene | 94 |

| 4-Bromobenzaldehyde | 92 |

Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages for industrial applications, primarily due to the ease of catalyst separation and recycling. doi.orgmdpi.com Derivatives of 2-hydroxybenzaldehyde have been used to create ligands for metal complexes that can be immobilized on solid supports, thereby generating effective heterogeneous catalysts. mdpi.combeilstein-journals.org

For instance, Schiff base complexes can be anchored to materials like silica, zeolites, or polymers. mdpi.combeilstein-journals.orgrsc.org A common strategy involves modifying the surface of a support material like silica (e.g., MCM-41) or a resin with functional groups that can then bind the metal complex. mdpi.com While specific examples using this compound are not prominent, the methodology is well-established for related salicylaldehyde derivatives. For example, copper(II) Schiff base complexes have been grafted onto silica surfaces and used as recoverable nanocatalysts in condensation reactions. doi.org Similarly, iron complexes immobilized on Merrifield resin or silica have been developed for oxidation and other reactions. mdpi.com

Mechanism of Catalytic Action and Turnover Frequencies

Understanding the reaction mechanism and quantifying catalyst performance through metrics like turnover frequency (TOF) are crucial for catalyst optimization.

For the transfer hydrogenation catalyzed by Ruthenium(II) complexes, the mechanism is generally believed to proceed via an outer-sphere pathway. arabjchem.org A key step involves the formation of a ruthenium-hydride (Ru-H) intermediate. mdpi.com This hydride species is generated by the reaction of the initial Ru(II) complex with the hydrogen donor (e.g., isopropanol) in the presence of a base. The active Ru-H species then transfers the hydride to the carbonyl carbon of the ketone, reducing it to an alcohol and regenerating the catalyst for the next cycle. mdpi.com

In Suzuki-Miyaura cross-coupling reactions catalyzed by Palladium(II) complexes, the catalytic cycle typically involves three main steps:

Oxidative Addition : The Pd(0) active species, formed in situ from the Pd(II) precatalyst, reacts with the aryl halide (Ar-X), leading to its oxidation to a Pd(II) intermediate (Ar-Pd-X).

Transmetalation : The organoboron compound (Ar'-B(OH)₂) reacts with the Pd(II) intermediate in the presence of a base. The aryl group (Ar') is transferred from boron to palladium, forming a diorganopalladium(II) complex (Ar-Pd-Ar').

Reductive Elimination : The diorganopalladium(II) complex eliminates the final biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency of a catalyst is often measured by its Turnover Number (TON) , which is the number of moles of substrate converted per mole of catalyst, and its Turnover Frequency (TOF) , which is the TON per unit of time (e.g., h⁻¹). mdpi.com For palladium-catalyzed cross-coupling reactions, TOFs can range widely depending on the catalyst, substrates, and conditions, with some highly active systems reaching impressive values. mdpi.com For instance, certain palladium thiosemicarbazone complexes have shown TOFs in the range of 5–583 h⁻¹ for Heck reactions. mdpi.com Similarly, nickel pincer complexes, while different, have been reported with TOFs around 209 s⁻¹ for hydrogen evolution reactions, illustrating the high activity achievable with well-designed catalysts. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.